![molecular formula C17H18N2O3S B2893904 (Z)-ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 476628-16-7](/img/structure/B2893904.png)
(Z)-ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions. .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) are also often included .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have focused on synthesizing various thiazole derivatives and analyzing their crystal structures to understand their physical and chemical properties better. For example, the synthesis and crystal structure of related compounds have been established through methods such as NMR, infrared, mass spectra, and X-ray crystallography, providing a foundational understanding of their molecular configurations and potential reactivity (Parveen et al., 2011). This detailed structural information is crucial for further applications in material science and pharmaceuticals.
Antimicrobial Activities
Some thiazole derivatives have been explored for their antimicrobial properties. For instance, modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate have led to synthesized derivatives that showed antimicrobial activities against various bacterial and fungal strains (Desai et al., 2019). Such studies are pivotal for the development of new antimicrobial agents, contributing to addressing the global challenge of antibiotic resistance.
Photophysical and Photochemical Properties
The photophysical and photochemical properties of thiazole derivatives have also been a subject of interest. Research into the photochemical reactions and photophysical properties of these compounds reveals their potential as sensitizers in photo-oxidation processes, which could have implications for developing novel photodynamic therapy agents or materials for solar energy capture (Amati et al., 2010).
Antitumor Activities
Moreover, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for in vitro antitumor activity, showing potential anticancer activity (El-Subbagh et al., 1999). Such research underlines the importance of thiazole derivatives in medicinal chemistry, providing a basis for the development of new anticancer drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3,4-dimethyl-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-4-22-16(21)15-12(2)19(3)17(23-15)18-14(20)11-10-13-8-6-5-7-9-13/h5-11H,4H2,1-3H3/b11-10+,18-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQXMYQYHFNGQZ-IDRIUABISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C=CC2=CC=CC=C2)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)/C=C/C2=CC=CC=C2)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816429 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-ethyl 2-(cinnamoylimino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate |
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